(2R,3R,4R,5R)-5-(4-Acetamido-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite
Overview
Description
This compound is part of a class of chemicals known for their roles in the synthesis of nucleic acid sequences, which are pivotal in genetic engineering and molecular biology studies. Its complex structure indicates its potential for specific interactions at the molecular level, contributing to the understanding and development of new therapeutic agents.
Synthesis Analysis
The synthesis of such compounds often involves multi-step organic reactions, including the use of protecting groups, coupling reactions, and specific conditions to ensure the correct stereochemistry. Techniques such as solid-phase synthesis have been utilized for related oligonucleotide conjugates, indicating a potential approach for synthesizing this compound as well (Katajisto, Heinonen, & Lönnberg, 2004).
Molecular Structure Analysis
The detailed molecular structure involves stereochemistry at multiple chiral centers, indicated by the (2R,3R,4R,5R) configuration, and functional groups that suggest the molecule's role in nucleic acid chemistry. Such compounds are often characterized using NMR, IR, MS, and specific rotation measurements to confirm their structure (Xiong Jing, 2011).
Scientific Research Applications
Synthesis and Molecular Studies
Research has explored the synthesis and molecular behavior of compounds similar to the specified chemical. For instance, the synthesis of certain azetidinones demonstrated unique reactions with cerium(IV) ammonium nitrate, leading to oxidative ring transformations (Bertha et al., 1993). Another study focused on synthesizing and characterizing new dinucleotide analogs, providing insights into the molecular structure and potential applications of these compounds (Valiyev et al., 2010).
Crystallography and Computational Analysis
Crystallographic studies have been conducted on similar compounds, shedding light on their structural details. For instance, an investigation into the crystal structure of a related compound provided insights into hydrogen bond configurations and molecular geometry, which can be critical for understanding the behavior and potential applications of such chemicals (Jasinski et al., 2009).
Antimicrobial and Antitumor Properties
Several studies have investigated the antimicrobial and antitumor activities of compounds with structural similarities. For instance, research on certain pyrimidine derivatives demonstrated potential antibacterial properties, which could be relevant for developing new antimicrobial agents (Majithiya & Bheshdadia, 2022). Additionally, compounds with pyrimidine structures have been evaluated for antitumor activities, potentially offering new avenues for cancer treatment (Jing, 2011).
Biochemical Studies
Biochemical applications of similar compounds have been explored, particularly in the synthesis of oligoribonucleotides. This research is vital for understanding RNA biochemistry and potential therapeutic applications (Beijer et al., 1990).
Mechanism of Action
Target of Action
It is known that similar compounds are often used in the synthesis of modified nucleosides and nucleotides , which suggests that its targets could be involved in nucleic acid metabolism or related pathways.
Mode of Action
It is known to be used as a reagent for phosphoramidite in chemical research . Phosphoramidites are commonly used in the synthesis of DNA and RNA strands, suggesting that this compound may interact with its targets by being incorporated into nucleic acid structures.
Pharmacokinetics
It is known that similar compounds are used in the synthesis of biologically active compounds, such as nucleic acid analogs, antiviral drugs, etc . This suggests that its bioavailability and pharmacokinetic properties may be influenced by the specific context of its use, such as the presence of other compounds or specific physiological conditions.
properties
IUPAC Name |
N-[1-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H52N5O9P/c1-28(2)47(29(3)4)57(54-26-12-24-43)56-38-36(55-40(39(38)52-8)46-25-23-37(44-30(5)48)45-41(46)49)27-53-42(31-13-10-9-11-14-31,32-15-19-34(50-6)20-16-32)33-17-21-35(51-7)22-18-33/h9-11,13-23,25,28-29,36,38-40H,12,26-27H2,1-8H3,(H,44,45,48,49)/t36-,38-,39+,40-,57?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWUMIPFLOKTEZ-MNVCMFJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@H]1OC)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H52N5O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743382 | |
Record name | 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2-O-methyl-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4R,5R)-5-(4-Acetamido-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite | |
CAS RN |
199593-09-4 | |
Record name | 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2-O-methyl-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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